molecular formula C7H10O3 B14860149 4-Ethyl-3-(hydroxymethyl)furan-2(5H)-one

4-Ethyl-3-(hydroxymethyl)furan-2(5H)-one

Cat. No.: B14860149
M. Wt: 142.15 g/mol
InChI Key: PHPQDDTYOQUDOX-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxy-5-methylfuran-3(2H)-one is an organic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 . It is a furan derivative, known for its distinct aroma and flavor properties, making it significant in the food and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-hydroxy-5-methylfuran-3(2H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-ethyl-3-hydroxy-4-methylbutanoic acid .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-hydroxy-5-methylfuran-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted furan derivatives .

Scientific Research Applications

2-Ethyl-4-hydroxy-5-methylfuran-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-hydroxy-5-methylfuran-3(2H)-one involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-hydroxy-5-methylfuran-3(2H)-one stands out due to its unique combination of ethyl, hydroxy, and methyl groups, which contribute to its distinct aroma and flavor profile. Its versatility in various chemical reactions and applications in multiple fields further highlight its uniqueness .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-ethyl-4-(hydroxymethyl)-2H-furan-5-one

InChI

InChI=1S/C7H10O3/c1-2-5-4-10-7(9)6(5)3-8/h8H,2-4H2,1H3

InChI Key

PHPQDDTYOQUDOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)OC1)CO

Origin of Product

United States

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